molecular formula C8H17NS B3337234 2-(Cyclohexylamino)ethanethiol CAS No. 5977-96-8

2-(Cyclohexylamino)ethanethiol

Cat. No.: B3337234
CAS No.: 5977-96-8
M. Wt: 159.29 g/mol
InChI Key: HQMCMJWBJSSFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylamino)ethanethiol is an organic compound with the molecular formula C8H17NS. It features a cyclohexylamino group attached to an ethanethiol group. This compound is known for its thiol group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its ability to form stable complexes and its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethanethiol typically involves the reaction of cyclohexylamine with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+2-ChloroethanethiolThis compound\text{Cyclohexylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} Cyclohexylamine+2-Chloroethanethiol→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can participate in reduction reactions, often involving the reduction of disulfides back to thiols.

    Substitution: The amino and thiol groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Cyclohexylamino)ethanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Employed in the study of protein-thiol interactions and enzyme mechanisms.

    Medicine: Investigated for its potential cytoprotective properties and its role in radioprotection.

    Industry: Utilized in the preparation of immunoarrays and biosensors due to its ability to form monolayers on gold surfaces.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)ethanethiol involves its interaction with various molecular targets, including proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Biotinamido)ethanethiol: Used in immunoarrays for antibody immobilization.

    2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol: Forms stable complexes with transition metals.

    2-[(Aminopropyl)amino]ethanethiol: Modifies topoisomerase IIα activity and affects cell cycle progression.

Uniqueness

2-(Cyclohexylamino)ethanethiol is unique due to its cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in forming stable complexes and in applications requiring specific protein-thiol interactions.

Properties

IUPAC Name

2-(cyclohexylamino)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMCMJWBJSSFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293160
Record name 2-(cyclohexylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5977-96-8
Record name NSC87564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohexylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)ethanethiol
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylamino)ethanethiol
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexylamino)ethanethiol
Reactant of Route 4
Reactant of Route 4
2-(Cyclohexylamino)ethanethiol
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexylamino)ethanethiol
Reactant of Route 6
2-(Cyclohexylamino)ethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.